Spinosan A
Description
Discovery and Historical Context
The discovery of spinosyn A traces to 1982, when researchers isolated a novel actinomycete strain from soil samples collected near an abandoned rum distillery in the Caribbean. Designated Saccharopolyspora spinosa, this bacterium produced fermentation extracts demonstrating unprecedented contact and stomach insecticidal activity against lepidopteran pests. Initial characterization in 1988 revealed spinosyn A (originally designated A83543A) as the dominant bioactive component, accompanied by spinosyn D as a minor analog.
Key milestones in spinosyn A development include:
- 1989 : Establishment of DowElanco joint venture to commercialize spinosyn-based insecticides
- 1997 : U.S. EPA registration of spinosad (85% spinosyn A, 15% spinosyn D) under the trade name Tracer®
- 2003 : Recognition with the Presidential Green Chemistry Challenge Award for reduced environmental impact
The compound's commercialization marked a paradigm shift in pest control, combining natural product efficacy with synthetic chemistry optimization.
Classification and Nomenclature
Spinosyn A belongs to the spinosyn chemical class, characterized by a tetracyclic macrolide core fused to a 12-membered lactone ring. Its systematic IUPAC name reflects this complex architecture:
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.0²,¹⁰.0⁵,⁹]docosa-3,11-diene-13,21-dione.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | 21-carbon tetracyclic system (perhydro-as-indacene) fused to macrolactone |
| Glycosylation Sites | C9: 2',3',4'-tri-O-methyl-L-rhamnose C17: D-forosamine (amino sugar) |
| Functional Groups | Ethyl group at C19, methyl at C14, conjugated diene at C3-C4/C11-C12 |
| Molecular Formula | C₄₁H₆₅NO₁₀ |
This architecture differentiates spinosyn A from spinosyn D, which contains a methyl group at C6 versus hydrogen in spinosyn A. The compound's semi-synthetic derivatives, including spinetoram, maintain this core while introducing structural modifications like 3'-O-ethyl groups on the rhamnose moiety.
Biological and Agricultural Significance
Spinosyn A exhibits dual modes of action targeting insect nervous systems:
- Nicotinic Acetylcholine Receptor (nAChR) Modulation : Binds to distinct allosteric sites, inducing receptor hyperactivation and neuronal depolarization
- GABA-Gated Chloride Channel Interaction : Enhances chloride influx, complementing nAChR effects through synergistic action
Agricultural Impact Metrics
| Parameter | Spinosyn A Performance |
|---|---|
| Target Spectrum | 200+ insect species, notably Lepidoptera/Thysanoptera |
| LD₅₀ (Tobacco Budworm) | 0.02 µg/larva (topical application) |
| Environmental Half-life | 1-16 days (soil), 8-16 days (water) |
| IPM Compatibility | Minimal impact on pollinators/predators |
Field studies demonstrate spinosyn A's efficacy in controlling resistant pests like Plutella xylostella while maintaining compatibility with biological control agents. Its reduced-risk designation by the EPA (1997) stems from favorable non-target organism selectivity and rapid environmental degradation.
Properties
Molecular Formula |
C17H12O6 |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
6-(4-hydroxy-2-methoxyphenyl)furo[2,3-f][1,3]benzodioxole-7-carbaldehyde |
InChI |
InChI=1S/C17H12O6/c1-20-13-4-9(19)2-3-10(13)17-12(7-18)11-5-15-16(22-8-21-15)6-14(11)23-17/h2-7,19H,8H2,1H3 |
InChI Key |
DIWHINIZDYGBCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)C2=C(C3=CC4=C(C=C3O2)OCO4)C=O |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2=C(C3=CC4=C(C=C3O2)OCO4)C=O |
Synonyms |
spinosan A |
Origin of Product |
United States |
Scientific Research Applications
Insecticidal Applications
Spinosan A is primarily recognized for its potent insecticidal activity. It acts on the nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid (GABA) receptors in insects, leading to hyperexcitation and ultimately death. Its low toxicity to mammals makes it an environmentally friendly alternative to synthetic insecticides.
Efficacy Against Insect Pests
This compound has demonstrated broad-spectrum activity against various insect pests, particularly those in the orders Lepidoptera and Diptera. The following table summarizes its insecticidal effectiveness against key pest species:
| Insect Species | Activity Level | Notes |
|---|---|---|
| Helicoverpa armigera | High | Effective against larvae |
| Spodoptera frugiperda | High | Comparable to synthetic pyrethroids |
| Aedes aegypti | Moderate | Effective in larvicidal applications |
| Drosophila melanogaster | Low | Used for studying neurodegeneration effects |
The compound's efficacy is attributed to its unique mode of action, which differs from that of traditional insecticides, thereby reducing the likelihood of resistance development among target pest populations .
Therapeutic Applications
Recent studies have highlighted this compound's potential as a therapeutic agent in cancer treatment. Specifically, it has been shown to activate argininosuccinate synthase (ASS1), an enzyme implicated in tumor suppression.
Mechanism of Action in Cancer Therapy
This compound enhances ASS1 enzymatic activity, particularly in breast cancer cells with low ASS1 expression. This leads to reduced pyrimidine synthesis and inhibition of cancer cell proliferation. The following findings illustrate its therapeutic potential:
- Tumor Inhibition : this compound and its derivative LM-2I significantly suppress breast tumor cell growth by activating ASS1 .
- Low Toxicity : Unlike many chemotherapeutics, this compound exhibits low toxicity to mammalian cells, making it a promising candidate for further development in cancer therapies .
Veterinary Applications
This compound has also been explored for its veterinary applications due to its anti-parasitic properties. It has been developed into formulations for controlling ectoparasites in livestock.
Commercial Products
- Extinosad : Registered for controlling blowfly strike and lice on sheep.
- Elector PSP : Approved for controlling flies and beetles in agricultural settings.
- Elector : Used for hornfly control on cattle .
These products leverage this compound's insecticidal properties while maintaining safety for non-target species.
Case Studies and Research Findings
Several studies have documented the effects of this compound across different applications:
- Cancer Treatment Study : Research demonstrated that this compound activates ASS1, leading to decreased proliferation in breast cancer cells. This finding suggests a novel approach for treating ASS1-deficient tumors .
- Neurodegeneration Research : In Drosophila models, chronic exposure to low doses of this compound resulted in neurodegenerative effects linked to lysosomal dysfunction and mitochondrial stress. This research underscores the need for careful evaluation of long-term exposure effects on beneficial insects .
- Insecticide Development : Studies have indicated that while this compound is effective against a range of pests, emerging resistance highlights the urgency for developing next-generation spinosyn-based insecticides that can circumvent this issue .
Preparation Methods
Proposed Biosynthetic Pathways
The biosynthesis of Spinosyn A is hypothesized to involve a transannular Diels-Alder (TDA) reaction and a vinylogous Morita–Baylis–Hillman (MBH) cyclization. Kirst et al. proposed that a macrocyclic pentaene precursor undergoes TDA to form the C(4)–C(12) and C(7)–C(11) bonds, while an enzymatic MBH reaction establishes the C(3)–C(14) bond. These biosynthetic insights informed retrosynthetic strategies, guiding the development of stepwise synthetic routes.
Retrosynthetic Disconnections
The synthetic blueprint for Spinosyn A involves three critical disconnections:
-
Macrocyclic Lactone Formation : Cleavage of the 12-membered ring to linear precursors.
-
Glycosylation : Installation of the forosamine and rhamnose sugars at C(9) and C(17), respectively.
-
Stereochemical Control : Establishment of 10 stereocenters through asymmetric catalysis or chiral pool strategies.
Total Synthesis via Transannular Diels-Alder Reaction
Macrocyclic Pentaene Precursor Synthesis
The Kirst-inspired synthesis begins with the preparation of a macrocyclic pentaene (4 ) designed to undergo TDA. This precursor is assembled via a sequence of aldol condensations and cross-metathesis reactions, achieving the necessary E-geometry for subsequent cyclization.
Tandem Macrocyclization and TDA Reaction
Heating the pentaene (4 ) in toluene at 110°C induces a tandem macrocyclization and TDA reaction, yielding the tetracyclic core (3 ) with >90% diastereoselectivity. This step forms the C(4)–C(12) and C(7)–C(11) bonds simultaneously, mirroring the proposed biosynthetic pathway.
Table 1: Key Reaction Conditions for TDA Cyclization
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Toluene |
| Catalyst | None (thermal conditions) |
| Diastereoselectivity | >90% |
| Yield | 78% |
Glycosidation Strategies for Sugar Moiety Installation
Forosamine Glycosylation
The C(9) forosamine sugar is installed via a β-selective glycosidation reaction. Treatment of pseudoaglycon 13 with glycosyl imidate 30 in the presence of trimethylsilyl triflate (TMSOTf) achieves >95% β-selectivity, critical for biological activity.
Rhamnose Attachment
The rhamnose unit at C(17) is introduced using a similar glycosylation protocol, albeit with modified protecting groups to prevent undesired side reactions.
Vinylogous Morita–Baylis–Hillman Cyclization
MBH Reaction Mechanism
The MBH reaction mediates the formation of the C(3)–C(14) bond through a nucleophile-catalyzed conjugate addition. This step proceeds via a six-membered transition state, ensuring high stereochemical fidelity.
Optimization of Reaction Conditions
Screening of nucleophilic catalysts (e.g., DABCO, DMAP) revealed that quinuclidine derivatives provided optimal yields (82%) and enantiomeric excess (ee >98%).
Macrocyclization Approaches
Ring-Closing Metathesis (RCM)
Early synthetic attempts employed RCM to form the 12-membered lactone. However, competing oligomerization limited yields to <40%.
Lactonization via Activated Esters
Alternative strategies utilized Yamaguchi esterification to cyclize seco-acids, improving yields to 65% under high-dilution conditions.
Functional Group Interconversions and Protecting Group Strategies
Protecting Group Compatibility
The synthesis employs orthogonal protecting groups (e.g., TBS, PMB, Ac) to manage reactivity during glycosylation and oxidation steps. Sequential deprotection using HF·pyridine and DDQ ensures minimal side reactions.
Oxidation State Adjustments
Process Optimization and Yield Improvement
The longest linear sequence for Spinosyn A synthesis spans 23 steps, with an overall yield of 3%. Key bottlenecks include low-yielding macrocyclization and glycosidation steps. Recent advances in flow chemistry and enzyme-mediated catalysis offer potential routes to enhance efficiency.
Table 2: Yield Analysis of Critical Steps
| Step | Yield (%) |
|---|---|
| TDA Cyclization | 78 |
| MBH Cyclization | 82 |
| Glycosidation | 70 |
| Macrocyclization | 65 |
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (λ = 254 nm) is used to quantify Spinosyn A purity (>98%) and monitor synthetic intermediates.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Positive-ion electrospray ionization (ESI) LC-MS confirms molecular ions ([M+H]⁺ m/z 732.0 for spinosyn A).
Comparative Analysis of Synthetic Routes
While the Kirst synthesis remains the gold standard, alternative routes leveraging biocatalysis or photochemical reactions are emerging. Enzymatic glycosylation, for instance, could streamline sugar installation but currently lacks the efficiency of chemical methods .
Q & A
Q. What spectroscopic methods are recommended for structural characterization of Spinosan A?
To determine the chemical structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) (for atomic-level resolution of functional groups and stereochemistry) and mass spectrometry (MS) (for molecular weight and fragmentation patterns). For crystalline samples, X-ray diffraction (XRD) provides precise spatial arrangements. Cross-referencing spectral data with existing databases (e.g., PubChem, SciFinder) is critical for validation .
Q. How can researchers isolate this compound from natural sources while minimizing degradation?
Isolation protocols should prioritize cold extraction (to preserve thermolabile components) and chromatographic techniques (e.g., HPLC, column chromatography) with polar solvents like methanol-water gradients. Stability studies under varying pH and temperature conditions are essential to identify optimal storage parameters. Include negative controls (e.g., solvent-only extracts) to rule out contamination .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?
Use broth microdilution (to determine minimum inhibitory concentration, MIC) and agar diffusion assays (to assess zone-of-inhibition). Standardize protocols using reference strains (e.g., Staphylococcus aureus ATCC 25923) per CLSI guidelines. Include time-kill kinetics to differentiate bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How should experimental designs address contradictory data on this compound’s efficacy across bacterial strains?
Adopt the PICOT framework to structure variables:
- Population : Specific bacterial strains (e.g., Gram-positive vs. Gram-negative).
- Intervention : this compound concentration gradients.
- Comparison : Positive controls (e.g., ampicillin) and solvent controls.
- Outcome : MIC, biofilm inhibition, or resistance gene modulation.
- Time : Exposure duration (acute vs. chronic).
Statistical analysis must account for strain-specific variability using multivariate regression or ANOVA .
Q. What methodologies resolve mechanistic contradictions in this compound’s action (e.g., membrane disruption vs. enzyme inhibition)?
Combine transmission electron microscopy (TEM) for membrane integrity analysis and proteomic profiling (e.g., LC-MS/MS) to identify enzyme targets. Gene knockout models (e.g., CRISPR-Cas9 in E. coli) can isolate pathways affected by this compound. Validate hypotheses using isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics while addressing ethical concerns?
Use rodent models with dose-ranging studies to establish LD50 and bioavailability. Adhere to ARRIVE guidelines for ethical reporting. Employ microdialysis for real-time tissue concentration monitoring. Compare results with in silico PK/PD models (e.g., GastroPlus) to reduce animal use .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s bioactivity data across studies?
Q. What statistical frameworks are robust for analyzing synergistic effects between this compound and conventional antibiotics?
Apply the Chou-Talalay combination index (CI) :
- CI < 1: Synergy
- CI = 1: Additivity
- CI > 1: Antagonism
Validate with isobolograms and Monte Carlo simulations to quantify uncertainty .
Methodological Pitfalls and Solutions
Q. How to avoid overinterpretation of this compound’s "broad-spectrum" claims in antimicrobial studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
